
2-amino-1-methyl-1H-imidazol-4-ol
Overview
Description
2-Amino-1-methyl-1H-imidazol-4-ol, commonly known as creatinine, is a naturally occurring compound found in the human body. It is a breakdown product of creatine phosphate in muscle and is excreted in the urine. Creatinine is often measured in blood tests as a marker of kidney function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatinine can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of cyanamide with acetone to form an intermediate imidazole derivative, followed by hydrolysis.
Industrial Production Methods: In industrial settings, creatinine is typically produced through the chemical synthesis of imidazole derivatives, followed by specific functional group modifications to introduce the amino and methyl groups.
Chemical Reactions Analysis
Types of Reactions: Creatinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Urea and carbon dioxide.
Reduction: Creatine.
Substitution: Various substituted imidazoles.
Scientific Research Applications
Analytical Chemistry
Creatinine is widely used as a reagent in organic synthesis and analytical chemistry. It serves as a marker for kidney function in clinical settings, making it critical in diagnosing renal diseases .
Biological Studies
Creatinine plays a significant role in muscle metabolism and energy production. Its levels are indicative of muscle mass and metabolic health. Recent studies have explored its potential as a biomarker for various conditions:
- Periodontal Disease : Research indicates that creatinine levels in dental plaque correlate with periodontal health, providing insights into host responses to pathogens .
Pharmaceutical Development
The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways and muscle-related disorders. Its derivatives are being investigated for their biological activities, including potential anti-cancer properties .
Case Studies
Mechanism of Action
The mechanism by which creatinine exerts its effects involves its role as a waste product of creatine metabolism. Creatinine is filtered out of the blood by the kidneys and excreted in urine. Elevated levels of creatinine in the blood indicate impaired kidney function.
Molecular Targets and Pathways:
Creatine Kinase Pathway: Creatinine is a byproduct of the creatine kinase reaction, which is involved in the storage and transfer of high-energy phosphate groups.
Renal Filtration: Creatinine is filtered through the glomerulus in the kidneys and reabsorbed to a minimal extent.
Comparison with Similar Compounds
Histamine: An organic nitrogenous compound involved in immune responses.
Imidazole: A heterocyclic aromatic organic compound used in various pharmaceuticals and chemical synthesis.
Biological Activity
2-Amino-1-methyl-1H-imidazol-4-ol, also known as 2-amino-1-methylimidazol-4-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features an imidazole ring with an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Weight | 101.12 g/mol |
Melting Point | Not Available |
Solubility | Soluble in water |
LogP (Partition Coefficient) | -0.25 |
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may influence metabolic pathways and exhibit antimicrobial properties.
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. In vitro assays demonstrated that this compound can inhibit the replication of certain viruses, including HIV, by interfering with viral integrase activity. The inhibition mechanism involves the disruption of the interaction between integrase and LEDGF/p75, a critical cofactor for HIV integration.
Table 2: Antiviral Activity Data
Antiparasitic Activity
In addition to its antiviral effects, this compound has shown promise in antiparasitic applications. For instance, it has been tested against protozoan parasites, demonstrating moderate efficacy in inhibiting their growth.
Table 3: Antiparasitic Activity Data
Case Study 1: HIV/TB Co-infection
A study examining the metabolic consequences of HIV/TB co-infection highlighted the role of this compound in modulating lipid metabolism. The compound was implicated in altering host responses during co-infection, suggesting potential therapeutic applications in managing metabolic dysregulation associated with these infections .
Case Study 2: Synthesis and Evaluation
Another research effort focused on synthesizing derivatives of imidazole compounds, including this compound. The derivatives were assessed for their biological activity against various pathogens, revealing structure-activity relationships that could guide future drug design .
Properties
IUPAC Name |
2-amino-1-methylimidazol-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYOFGSUFEOLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901004 | |
Record name | NoName_52 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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